molecular formula C14H19BrN2O B14916057 N-(4-bromo-3-methylphenyl)azepane-1-carboxamide

N-(4-bromo-3-methylphenyl)azepane-1-carboxamide

Cat. No.: B14916057
M. Wt: 311.22 g/mol
InChI Key: YQRVOWGQRCJJBW-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)azepane-1-carboxamide is an organic compound with the molecular formula C14H19BrN2O It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a brominated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)azepane-1-carboxamide typically involves the following steps:

    Bromination of 3-methylphenylamine: The starting material, 3-methylphenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromo-3-methylphenylamine.

    Formation of Azepane Ring: The brominated amine is then reacted with a suitable azepane precursor, such as azepane-1-carboxylic acid, under conditions that facilitate the formation of the azepane ring. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Amidation: The final step involves the amidation reaction, where the carboxylic acid group of the azepane precursor is converted to the carboxamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azepane ring or the aromatic ring, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Conditions typically involve polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the aromatic ring.

    Oxidation and Reduction: Products include oxidized or reduced forms of the azepane ring or aromatic ring.

    Coupling Reactions: Products include biaryl or diaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)azepane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the azepane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methylphenyl)azepane-1-carboxamide
  • N-(4-fluoro-3-methylphenyl)azepane-1-carboxamide
  • N-(4-iodo-3-methylphenyl)azepane-1-carboxamide

Uniqueness

N-(4-bromo-3-methylphenyl)azepane-1-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)azepane-1-carboxamide

InChI

InChI=1S/C14H19BrN2O/c1-11-10-12(6-7-13(11)15)16-14(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18)

InChI Key

YQRVOWGQRCJJBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)N2CCCCCC2)Br

Origin of Product

United States

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